molecular formula C10H17F3N2O2 B8066492 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate

3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate

Cat. No.: B8066492
M. Wt: 254.25 g/mol
InChI Key: DVYSHWKJRYAQOJ-UHFFFAOYSA-N
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Description

3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate is a chemical compound with the molecular formula C10H17F3N2O2. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with trifluoroacetic acid. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of ionic liquids with different anions .

Scientific Research Applications

3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate exerts its effects is primarily through its ionic nature. The compound interacts with other molecules through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of other molecules, such as stabilizing enzymes or altering the solubility of compounds .

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-methylimidazolium chloride
  • 1-butyl-3-methylimidazolium tetrafluoroborate
  • 1-butyl-3-methylimidazolium hexafluorophosphate

Uniqueness

Compared to these similar compounds, 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate is unique due to its trifluoroacetate anion, which imparts distinct properties such as higher thermal stability and different solubility characteristics. These unique properties make it suitable for specific applications where other ionic liquids may not perform as well .

Properties

IUPAC Name

1-butyl-3-methyl-2H-imidazole;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-7H,3-5,8H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYSHWKJRYAQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CN(C=C1)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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